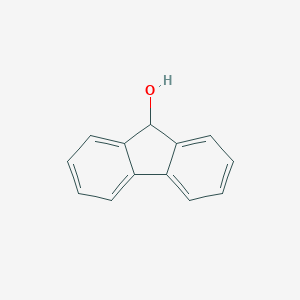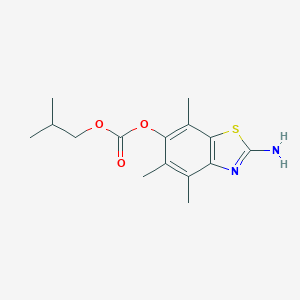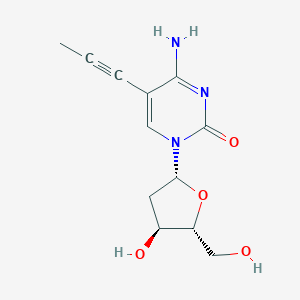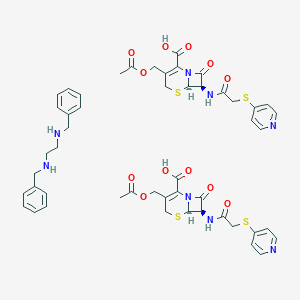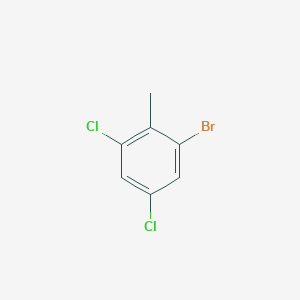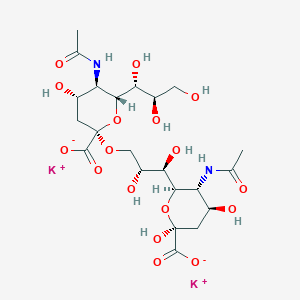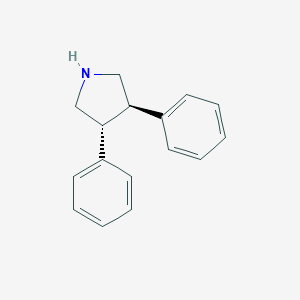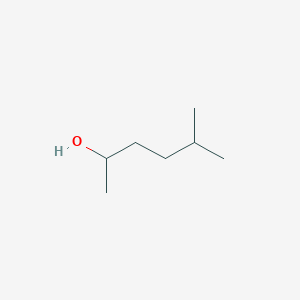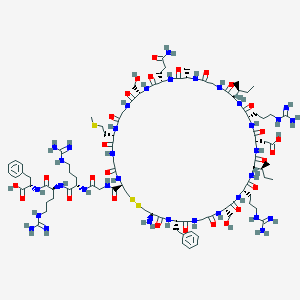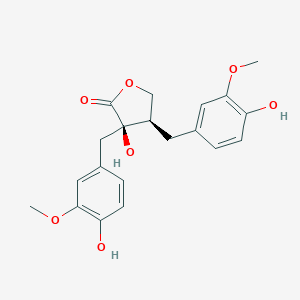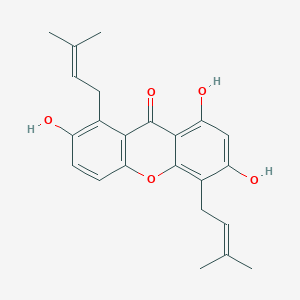![molecular formula C15H18N2O4S B047297 ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate CAS No. 120164-74-1](/img/structure/B47297.png)
ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is a complex organic compound with a molecular formula of C₁₃H₁₄N₂O₄S This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with hydroxy and methyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Substitution Reactions: The benzothiazole ring is then subjected to electrophilic substitution reactions to introduce the hydroxy and methyl groups at the appropriate positions.
Amidation: The amino group on the benzothiazole ring is reacted with propanoic acid derivatives to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the benzothiazole ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzothiazole ring can undergo halogenation reactions to form halomethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzothiazole ketones.
Reduction: Formation of benzothiazole alcohols.
Substitution: Formation of halomethyl benzothiazole derivatives.
Scientific Research Applications
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxy and methyl groups can enhance its binding affinity to enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.
Propanoic acid, 3-oxo-, ethyl ester: Lacks the benzothiazole ring and associated substituents.
3-Hydroxypropanoic acid, ethyl ester: Contains a hydroxy group but lacks the benzothiazole ring.
Uniqueness
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is unique due to the combination of its benzothiazole ring with hydroxy, methyl, and ethyl ester functional groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
120164-74-1 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C15H18N2O4S/c1-5-21-11(19)6-10(18)16-15-17-12-7(2)8(3)13(20)9(4)14(12)22-15/h20H,5-6H2,1-4H3,(H,16,17,18) |
InChI Key |
GWTPUYUSMPHHCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyms |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


